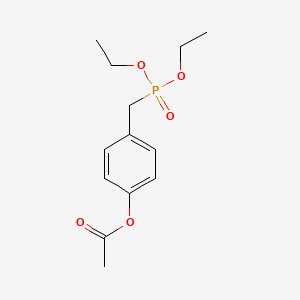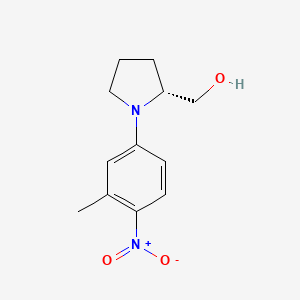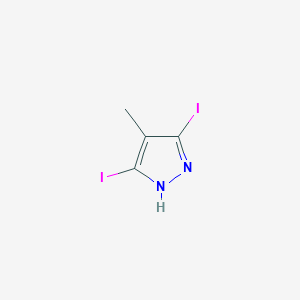
4-((Diethoxyphosphoryl)methyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Diethoxyphosphoryl)methyl)phenyl acetate, also known as 4-DPMP or 4-DMP, is an organophosphate compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water, alcohol, and other polar solvents. 4-DPMP is widely used in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Applications De Recherche Scientifique
4-((Diethoxyphosphoryl)methyl)phenyl acetate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a precursor for the synthesis of other compounds. It has also been used in the production of pharmaceuticals and pesticides, as well as for the detection and quantification of certain compounds.
Mécanisme D'action
4-((Diethoxyphosphoryl)methyl)phenyl acetate acts as an inhibitor of enzymes that are involved in the metabolism of certain compounds. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme can lead to a decrease in the activity of the compound being metabolized, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((Diethoxyphosphoryl)methyl)phenyl acetate have not been extensively studied. However, it is known that 4-((Diethoxyphosphoryl)methyl)phenyl acetate can inhibit the activity of certain enzymes, which can lead to a decrease in the activity of the compounds being metabolized. This can lead to a variety of effects, such as reduced energy production, decreased metabolism of certain compounds, and altered levels of hormones and other substances in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-((Diethoxyphosphoryl)methyl)phenyl acetate in lab experiments is its high solubility in polar solvents. This allows for the easy preparation of solutions for use in experiments. Additionally, 4-((Diethoxyphosphoryl)methyl)phenyl acetate is relatively stable and can be stored for extended periods of time. However, it is important to note that 4-((Diethoxyphosphoryl)methyl)phenyl acetate can be toxic if ingested, so it should be handled with care.
Orientations Futures
There are many potential future directions for research involving 4-((Diethoxyphosphoryl)methyl)phenyl acetate. For example, further research is needed to better understand the biochemical and physiological effects of 4-((Diethoxyphosphoryl)methyl)phenyl acetate, as well as its potential applications in the production of pharmaceuticals and pesticides. Additionally, further research is needed to explore the potential of 4-((Diethoxyphosphoryl)methyl)phenyl acetate as a catalyst in organic synthesis, as well as its potential applications in the detection and quantification of certain compounds. Finally, further research is needed to explore the potential of 4-((Diethoxyphosphoryl)methyl)phenyl acetate as a tool for the synthesis of other compounds.
Méthodes De Synthèse
4-((Diethoxyphosphoryl)methyl)phenyl acetate can be synthesized by reacting diethylphosphite with 4-methylphenylacetate in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature, but can be conducted at higher temperatures if desired.
Propriétés
IUPAC Name |
[4-(diethoxyphosphorylmethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)10-12-6-8-13(9-7-12)18-11(3)14/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPAQUUCAVAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731255 |
Source


|
| Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethoxyphosphoryl)methyl)phenyl acetate | |
CAS RN |
1198227-74-5 |
Source


|
| Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)




![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)



